molecular formula C10H16 B1675403 Dipentene CAS No. 138-86-3

Dipentene

Cat. No.: B1675403
CAS No.: 138-86-3
M. Wt: 136.23 g/mol
InChI Key: XMGQYMWWDOXHJM-UHFFFAOYSA-N
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Description

Dipentene, also known as limonene, is a naturally occurring chemical compound found in the essential oils of citrus fruits such as oranges, lemons, and limes. It is a colorless liquid with a pleasant, citrus-like aroma. This compound is classified as a cyclic monoterpene and has the chemical formula C10H16. It is widely used in various industries due to its solvent properties, fragrance, and flavoring capabilities .

Mechanism of Action

Limonene, also known as Dipentene, Cajeputene, Cinene, or DL-Limonene, is a monoterpene that exhibits a variety of biological properties such as antioxidant, anti-inflammatory, anticancer, antinociceptive, and gastroprotective characteristics .

Target of Action

Limonene’s primary targets include various proteins and enzymes involved in cellular processes. For instance, it has been shown to inhibit the viral DNA polymerase during the reproduction cycle when new viral DNA is synthesized . In cancer cells, limonene acts mainly on tumor regression induced apoptosis .

Mode of Action

Limonene interacts with its targets to induce changes in cellular processes. For example, it can inhibit protein glycation through a novel mechanism of stabilization of protein structure through hydrophobic interactions . In cancer cells, limonene induces apoptosis, a form of programmed cell death, leading to tumor regression .

Biochemical Pathways

Limonene and its metabolites play various inhibitory and stimulatory roles in key pathways involved in tumor progression and regression . It also exerts its effects by up-regulating B-cell lymphoma-2 (Bcl-2)-associated X protein (BAX), cytochrome c release, cysteine-aspartic proteases (caspase)-3, caspase-9, transforming growth factor β (TGF-β), and down-regulating anti-apoptotic Bcl-2 .

Pharmacokinetics

The pharmacokinetics of limonene have been studied in patients with advanced cancer. The maximum tolerated dose was found to be 8 g/m^2 per day, with nausea, vomiting, and diarrhea being dose-limiting .

Result of Action

The action of limonene results in various molecular and cellular effects. For instance, it has been shown to have neuroprotective effects in neurodegenerative diseases, including Alzheimer’s disease, multiple sclerosis, epilepsy, anxiety, and stroke . In cancer cells, limonene induces apoptosis, leading to tumor regression .

Action Environment

The action of limonene can be influenced by environmental factors. For example, the bactericidal activity of limonene against E. coli was improved with simultaneous applications of heat and acidic pH (4.0), increasing outer membrane permeability and altering β-sheet proteins . Furthermore, encapsulation has been used to conserve and protect limonene from outside aggressions, allowing its controlled release and enhancing its low water solubility .

Safety and Hazards

Dipentene is flammable and may react vigorously with strong oxidizing agents . It may be fatal if swallowed and enters airways . It causes skin irritation and may cause an allergic skin reaction .

Future Directions

With sustainability becoming a central theme in industrial practices, Dipentene’s natural origins and properties make it a go-to choice for responsible and environmentally friendly solutions . As industries increasingly adopt this compound as a sustainable solvent, we move closer to a future of responsible manufacturing and reduced environmental impact .

Biochemical Analysis

Biochemical Properties

Limonene and its metabolites possess bioactivities such as antitumor, antiviral, anti-inflammatory, and antibacterial agents . These therapeutic properties have been well documented . Limonene is known to restrain exclusively the viral DNA polymerase during the reproduction cycle when new viral DNA is synthesized . Limonene and its metabolites have demonstrated numerous biochemical effects as chemotherapeutic agents .

Cellular Effects

Limonene has demonstrated numerous effects on various types of cells. It has been shown to promote cell apoptosis . In vitro research shows that limonene’s antioxidant and anti-inflammatory activities may protect your brain from damage and certain diseases . A recent study assessed the anticipated neuroprotective effect of D-limonene on a corticosterone-induced neurotoxicity model in PC12 cells . D-Limonene opposed the effects of corticosterone, stimulated AMPKα and inhibited NF-κB nuclear translocation through the upregulation of Silent mating type information regulation 2 homolog-1 (SIRT1) .

Molecular Mechanism

The mechanism of action of limonene was explored by analyzing its influence on the cell morphology, membrane permeability, and changes in the protein, nucleic acid, ATP, ATPase (Na + K + -ATPase, Ca 2+ -ATPase), respiratory chain complex IV, and differential protein expression of the respiratory chain complex of L. monocytogenes . Limonene exerted its effects by up-regulation of B-cell lymphoma-2 (Bcl-2)-associated X protein (BAX), cytochrome c release, cysteine-aspartic proteases (caspase)-3, caspase-9, transforming growth factor β (TGF-β), and down-regulation of anti-apoptotic Bcl-2 .

Temporal Effects in Laboratory Settings

Most studies on limonene’s health benefits have been performed on animals or in lab settings . Very few human studies exist, which means there is still much to learn about how limonene may work in different people . Research on limonene has increased in recent years .

Dosage Effects in Animal Models

In animal models, limonene has shown varying effects at different dosages. For instance, tumor-bearing mice fed a D-limonene-enriched diet had a significantly increased lifespan, up to 10 days longer . In another study, limonene improved all parameters assessed in the elevated plus maze test at two concentrations of 0.5% and 1.0% .

Metabolic Pathways

Limonene is formed from geranyl pyrophosphate by cyclization of a neryl carbocation or its equivalent . The final step involves the loss of a proton from the cation to form the alkene . In nature, limonene is a monocyclic terpene that presents in hundreds of plants .

Transport and Distribution

Limonene is obtained commercially from citrus fruits through two primary methods: centrifugal separation or steam distillation . The oleaginous yeast Yarrowia lipolytica has been engineered to produce D- and L-limonene .

Subcellular Localization

Limonene synthase, the enzyme responsible for the first dedicated step of monoterpene biosynthesis in mint species, is translated as a preprotein bearing a long plastidial transit peptide . Immunogold labeling using polyclonal antibodies raised to the native enzyme demonstrated the specific localization of limonene synthase to the leucoplasts of peppermint (Mentha × piperita) oil gland secretory cells during the period of essential oil production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipentene can be synthesized through several methods, including the isomerization of alpha-pinene and beta-pinene, which are components of turpentine oil. The isomerization process involves heating these compounds in the presence of a catalyst such as phosphoric acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from citrus peels through steam distillation. The extracted oil is then subjected to fractional distillation to isolate this compound. Another method involves the by-product recovery from the kraft paper-making process, where turpentine is separated and further distilled to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Dipentene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, ozone

    Reducing agents: Hydrogen gas, palladium or platinum catalysts

    Halogenating agents: Chlorine, bromine

Major Products Formed:

    Oxidation products: Carveol, carvone, limonene oxide

    Reduction products: Menthane

    Substitution products: Halogenated this compound derivatives

Comparison with Similar Compounds

Dipentene is similar to other monoterpenes such as alpha-pinene, beta-pinene, and myrcene. it has unique properties that set it apart:

    Alpha-pinene: Found in pine trees, alpha-pinene has a pine-like aroma and is used in the production of synthetic camphor.

    Beta-pinene: Also found in pine trees, beta-pinene has a woody-green aroma and is used in the production of fragrances and flavors.

    Myrcene: Found in hops and bay leaves, myrcene has a musky, earthy aroma and is used in the production of perfumes and flavors.

This compound’s versatility, pleasant aroma, and excellent solvent properties make it a valuable compound in various applications, distinguishing it from its similar counterparts.

Properties

IUPAC Name

1-methyl-4-prop-1-en-2-ylcyclohexene
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InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3
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InChI Key

XMGQYMWWDOXHJM-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(CC1)C(=C)C
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Molecular Formula

C10H16
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Related CAS

9003-73-0
Record name Polylimonene
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DSSTOX Substance ID

DTXSID2029612
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Molecular Weight

136.23 g/mol
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Physical Description

Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113 °F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber; as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes., Liquid, Colorless liquid with a citrus-like odor; [ChemIDplus], A colorless liquid with an odor of lemon.
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Boiling Point

352 °F at 760 mmHg (USCG, 1999), Colorless liquid; lemon-like odor. Specific gravity: 0.857 at 15.5 °C/15.5 °C; BP: 175-176 °C; Refractive index: 1.473 at 20 °C. Miscible with alcohol; insoluble in water /Limonene, inactive/, 352 °F
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Flash Point

115 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Close cup), 115 °F
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Solubility

In water, 7.57 mg/L at 25 °C, Miscible with alcohol, Miscible with alcohol, ether.
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Density

0.842 at 69.8 °F (USCG, 1999) - Less dense than water; will float, 0.8402 at 20.85 °C/4 °C, 0.842 at 69.8 °F
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Vapor Density

4.7 (Air = 1)
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Vapor Pressure

1.55 [mmHg], 1.55 mm Hg at 25 °C /extrapolated/
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Mechanism of Action

The anticarcinogenic effects of monocyclic monoterpenes such as limonene were demonstrated when given during the initiation phase of 7,12-dimethylbenz[a]anthracene induced mammary cancer in Wistar-Furth rats. The possible mechanisms for this chemoprevention activity including limonene's effects on 7,12-dimethylbenz(a)anthracene-DNA adduct formation and hepatic metabolism of 7,12-dimethylbenz[a]anthracene were investigated. Twenty four hours after carcinogen administration, there were approx 50% decreases in 7,12-dimethylbenz(a)anthracene-DNA adducts found in control animals formed in the liver, spleen, kidney and lung of limonene fed animals. While circulating levels of 7,12-dimethylbenz(a)anthracene and/or its metabolites were not different in control and limonene fed rats, there was a 2.3 fold increase in 7,12-dimethylbenz(a)anthracene and/or 7,12-dimethylbenz(a)anthracene derived metabolites in the urine of the limonene fed animals. Limonene and sobrerol, a hydroxylated monocyclic monoterpenoid with increased chemoprevention activity, modulated cytochrome p450 and epoxide hydrolyase activity. The 5% limonene diet increased total cytochrome p450 to the same extent as phenobarbital treatment, while 1% sobrerol (isoeffective in chemoprevention to 5% limonene) did not. However, both 5% limonene and 1% sobrerol diets greatly increased the levels of microsomal epoxide hydrolyase protein and associated hydrating activities towards benzo[a]pyrene 4,5-oxide when compared to control and phenobarbital treatment. These changes also modified the rate and regioselectivity of in vitro microsomal 7,12-dimethylbenz(a)anthracene metabolism when compared to phenobarbital treatment or control. Identification of the specific isoforms of cytochrome p450 induced by these terpenoids was performed with antibodies to cytochrome p450 isozymes in Western blot analysis and inhibition studies of microsomal 7,12-dimethylbenz(a)anthracene metabolism. Five percent limonene was more effective than 1% sobrerol at increasing the levels of members of the cytochrome p450 2B and 2C families but was equally effective at increasing epoxide hydrolyase. Furthermore, both terpenoid diets caused increased formation of the proximate carcinogen, 7,12-dimethylbenz(a)anthracene 3,4-dihydrodiol.
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Impurities

Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene).
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Color/Form

Colorless liquid, Colorless mobile liquid, Clear to light yellow liquid

CAS No.

138-86-3, 5989-27-5, 7705-14-8, 8016-20-4, 9003-73-0
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Melting Point

-40 °F (USCG, 1999), -95.5 °C, -40 °F
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Synthesis routes and methods I

Procedure details

Beta-damascenone (having the structure: ##STR12## Maltol; Ethyl maltol;
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Synthesis routes and methods II

Procedure details

Many other additives were examined in the BF3.OEt2-catalyzed polymerization reactions of the Norway fish oil (Table 16). The copolymerization of furfural, divinylbenzene, and the Norway fish oil produced very hard, dark-colored thermosets in excellent overall mass recoveries (entries 2-4). Interestingly, p-benzoquinone and divinylbenzene polymerized with the Norway fish oil violently at room temperature to produce dark-colored polymeric materials (entries 7-10). The most interesting material was produced when 20% divinylbenzene and 10% p-mentha-1,8-diene were polymerized with the Norway fish oil using 5 weight percent BF3.OEt2 (entry 11). This reaction produced a very hard, shiny, dark-brown thermoset after being heated at 60° C. for one day and then 110° C. for 2 days. Furan and divinylbenzene were copolymerized with the Norway fish oil to produce very firm, dark-colored thermosets that were resistant to applied pressure (entries 13, 14).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dipentene
Reactant of Route 2
Dipentene
Reactant of Route 3
Dipentene
Reactant of Route 4
Dipentene
Reactant of Route 5
Dipentene
Reactant of Route 6
Dipentene

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